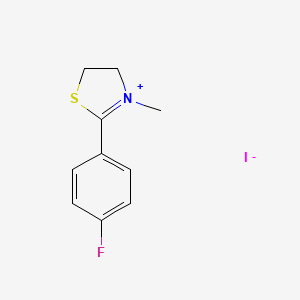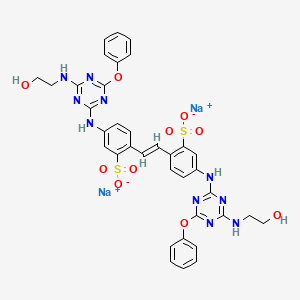
Ethanamine, 2,2'-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride is a complex organogermanium compound It features a unique structure that includes a naphthalenylmethyl group, an imidazole ring, and a germylene core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving a diamine and a dicarbonyl compound under acidic conditions.
Attachment of the Naphthalenylmethyl Group: This step involves a Friedel-Crafts alkylation reaction where the naphthalenylmethyl group is introduced to the imidazole ring.
Introduction of the Germylene Core: The germylene core is incorporated through a reaction with a suitable germanium precursor, such as germanium tetrachloride, under controlled conditions.
Formation of the Bis(thio) Linkage: The bis(thio) linkage is formed by reacting the intermediate with a thiol compound.
Final Chlorination and Hydrochloride Formation: The final step involves chlorination and conversion to the trihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride can undergo oxidation reactions, particularly at the sulfur atoms in the bis(thio) linkage.
Reduction: The compound can be reduced, especially at the imidazole ring and the germylene core.
Substitution: Substitution reactions can occur at the chloro group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced forms with altered oxidation states of germanium and imidazole.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
科学研究应用
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds and studying their properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, dihydrochloride
- Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, monohydrochloride
Uniqueness
Ethanamine, 2,2’-((chloro(4,5-dihydro-2(1-naphthalenylmethyl)-1H-imidazol-1-yl)germylene)bis(thio)bis-, trihydrochloride is unique due to its trihydrochloride form, which may confer different solubility, stability, and reactivity properties compared to its dihydrochloride and monohydrochloride counterparts. This uniqueness can influence its applications and effectiveness in various fields.
属性
CAS 编号 |
153714-94-4 |
|---|---|
分子式 |
C18H28Cl4GeN4S2 |
分子量 |
579.0 g/mol |
IUPAC 名称 |
2-[2-aminoethylsulfanyl-chloro-[2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazol-1-yl]germyl]sulfanylethanamine;trihydrochloride |
InChI |
InChI=1S/C18H25ClGeN4S2.3ClH/c19-20(25-12-8-21,26-13-9-22)24-11-10-23-18(24)14-16-6-3-5-15-4-1-2-7-17(15)16;;;/h1-7H,8-14,21-22H2;3*1H |
InChI 键 |
QERPOQJPJACZCL-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)[Ge](SCCN)(SCCN)Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















